Nonane-4,6-diol
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Overview
Description
Nonane-4,6-diol is an organic compound with the molecular formula C9H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonane-4,6-diol can be synthesized through several methods. One common approach involves the reduction of nonane-4,6-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of nonane-4,6-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol .
Chemical Reactions Analysis
Types of Reactions
Nonane-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form nonane-4,6-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to nonane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Nonane-4,6-dione.
Reduction: Nonane.
Substitution: Nonane derivatives with various functional groups replacing the hydroxyl groups.
Scientific Research Applications
Nonane-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonane-4,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Nonane-4,6-diol can be compared with other similar diols, such as:
Nonane-2,4-diol: Differing in the position of hydroxyl groups, which affects its chemical properties and reactivity.
Nonane-1,3-diol: Another isomer with distinct physical and chemical characteristics.
Decane-4,6-diol: A longer-chain diol with similar functional groups but different molecular weight and properties.
Properties
CAS No. |
84219-62-5 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
nonane-4,6-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-8(10)7-9(11)6-4-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
VDZVHCDRFIJZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(CCC)O)O |
Origin of Product |
United States |
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